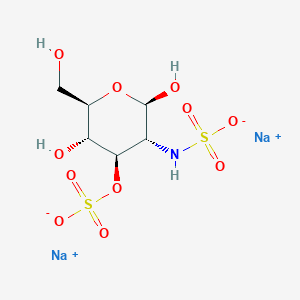

D-Glucosamine-2,3-disulfate,disodium salt

Description

BenchChem offers high-quality D-Glucosamine-2,3-disulfate,disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucosamine-2,3-disulfate,disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11NNa2O11S2 |

|---|---|

Molecular Weight |

383.3 g/mol |

IUPAC Name |

disodium;[(2R,3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(sulfonatoamino)oxan-4-yl] sulfate |

InChI |

InChI=1S/C6H13NO11S2.2Na/c8-1-2-4(9)5(18-20(14,15)16)3(6(10)17-2)7-19(11,12)13;;/h2-10H,1H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2/t2-,3-,4-,5-,6-;;/m1../s1 |

InChI Key |

IRXOQTSHXSASBG-YOAZZGITSA-L |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to D-Glucosamine-2,3-disulfate Disodium Salt for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of D-Glucosamine-2,3-disulfate disodium salt, a sulfated monosaccharide of significant interest in glycobiology and drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and biological significance, with a particular focus on its role in anticoagulant and anti-inflammatory pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Sulfation in Glycobiology

D-Glucosamine, an amino sugar naturally present in the human body, is a fundamental building block of various macromolecules, including glycosaminoglycans (GAGs).[1] The biological activity of glucosamine and its derivatives is profoundly influenced by the pattern and degree of sulfation. The addition of sulfate groups to the glucosamine backbone can dramatically alter its physicochemical properties and its interactions with proteins, thereby modulating a wide range of biological processes.[2] D-Glucosamine-2,3-disulfate disodium salt is a specific, synthetically accessible sulfated monosaccharide that has garnered attention due to its structural similarity to key motifs in heparin, a potent anticoagulant.[3][4]

Molecular Structure and Physicochemical Properties

The precise arrangement of sulfate groups on the D-glucosamine ring is critical to the biological function of D-Glucosamine-2,3-disulfate disodium salt.

Molecular Formula: C₆H₁₁NNa₂O₁₁S₂[4]

Molecular Weight: 383.26 g/mol [4]

CAS Number: 112898-34-7[4]

Structure:

Caption: Generalized workflow for the synthesis of D-Glucosamine-2,3-disulfate.

Purification and Analytical Characterization

Purification of the final product is typically achieved through chromatographic techniques such as ion-exchange chromatography. The characterization of D-Glucosamine-2,3-disulfate disodium salt relies on a combination of advanced analytical methods.

Experimental Protocols:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis of glucosamine and its derivatives. Due to the lack of a strong chromophore, derivatization with reagents like 9-fluorenylmethoxycarbonyl (FMOC) is often employed to enhance UV detection. [5][6] * Sample Preparation: Dissolve the sample in an aqueous solution. Neutralize with a weak base like triethylamine if the sample is in a salt form.

-

Derivatization: React the free amine of glucosamine with a derivatizing agent such as FMOC-Su at a controlled temperature and time.

-

Chromatographic Separation: Utilize a reversed-phase column (e.g., C18) with a suitable mobile phase, often a gradient of acetonitrile and an aqueous buffer.

-

Detection: Monitor the eluent using a UV detector at the appropriate wavelength for the chosen derivative.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of sulfated monosaccharides. NMR can confirm the positions of the sulfate groups by observing the downfield shifts of the signals of adjacent protons and carbons. [7][8][9] * Sample Preparation: Dissolve the sample in deuterium oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be used to assign all proton and carbon signals unambiguously. The anomeric protons of glucosamine typically appear as distinct signals for the α and β anomers in the region of δ 4.8-5.5 ppm in ¹H NMR spectra. [9][10]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the degree of sulfation. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to analyze these thermally labile and highly charged molecules. [6][11][12][13] * Sample Preparation: For ESI-MS, dissolve the sample in a suitable solvent system (e.g., water/acetonitrile with a volatile salt). For MALDI-MS, co-crystallize the sample with a suitable matrix.

-

Analysis: Analyze the sample in negative ion mode to detect the deprotonated and sulfated species. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the positions of the sulfate groups by observing characteristic fragmentation patterns. [13]

-

Biological Activity and Potential Applications

The biological activity of D-Glucosamine-2,3-disulfate disodium salt is intrinsically linked to its structural resemblance to the antithrombin-binding pentasaccharide sequence found in heparin. [3][4]

Anticoagulant Activity

Heparin exerts its anticoagulant effect primarily by binding to and activating antithrombin, which in turn inhibits coagulation factors, most notably thrombin and factor Xa. The high-affinity binding of heparin to antithrombin is mediated by a specific pentasaccharide sequence that contains a crucial 3-O-sulfated glucosamine residue. [3][14]The presence of both 2-O and 3-O sulfate groups in D-Glucosamine-2,3-disulfate suggests its potential to mimic this critical binding motif and thereby exhibit anticoagulant properties. Studies on related sulfated glucosamine molecules have shown that the sulfation pattern is a key determinant of their anticoagulant and antiaggregatory effects. [5]The introduction of cationic glucosamine residues into heparin has been shown to enhance its anticoagulant activity. [15]

Caption: Proposed mechanism of anticoagulant activity of D-Glucosamine-2,3-disulfate.

Anti-inflammatory Properties

Beyond its role in coagulation, heparin and other sulfated GAGs have demonstrated significant anti-inflammatory activities. These effects are partly mediated by their ability to interfere with the function of selectins, a family of cell adhesion molecules involved in leukocyte trafficking during inflammation. [15][16]The sulfate groups on glucosamine residues play a critical role in this selectin inhibition. While direct evidence for the anti-inflammatory properties of D-Glucosamine-2,3-disulfate is limited, its structural features suggest it may possess such activity.

Other Potential Applications

The specific sulfation pattern of D-Glucosamine-2,3-disulfate may also enable it to interact with other heparin-binding proteins, such as growth factors and chemokines. [7]This opens up possibilities for its application in areas such as wound healing, angiogenesis, and cancer research. Further investigation into the interactome of this specific sulfated monosaccharide is warranted.

Conclusion and Future Directions

D-Glucosamine-2,3-disulfate disodium salt is a molecule of considerable interest due to its defined structure and its potential to mimic the biological activity of key heparin motifs. This technical guide has provided an overview of its structure, properties, synthesis, and biological significance. For researchers and drug development professionals, this compound represents a valuable tool for dissecting the structure-activity relationships of sulfated carbohydrates in various biological systems.

Future research should focus on:

-

Developing and optimizing scalable synthetic routes to produce D-Glucosamine-2,3-disulfate disodium salt in high purity and yield.

-

Conducting detailed in vitro and in vivo studies to fully characterize its anticoagulant and anti-inflammatory properties.

-

Exploring its interactions with a broader range of heparin-binding proteins to uncover novel therapeutic applications.

-

Performing comprehensive stability and formulation studies to assess its potential as a drug candidate.

By continuing to explore the chemistry and biology of precisely sulfated monosaccharides like D-Glucosamine-2,3-disulfate disodium salt, the scientific community can pave the way for the development of new and improved therapeutics for a variety of diseases.

References

-

An unusual antithrombin-binding heparin octasaccharide with an additional 3-O-sulfated glucosamine in the active pentasaccharide sequence. (2012). Biochemical Journal. [Link]

-

Advances in the preparation and synthesis of heparin and related products. (n.d.). PMC. [Link]

-

Synthesis of Heparin Oligosaccharides. (2003). Journal of the American Chemical Society. [Link]

-

The interaction between antithrombin and endothelial heparan sulfate mitigates pulmonary thromboinflammation after trauma and hemorrhagic shock. (n.d.). PMC. [Link]

-

On the anticoagulant and antiaggregatory properties of a glucosamine sulfate molecule. (2019). Modern Rheumatology Journal. [Link]

-

1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. (2015). Analytical Chemistry. [Link]

-

Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. (n.d.). PMC. [Link]

-

Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples. (2022). MDPI. [Link]

-

Preparation, Anticoagulant and Antioxidant Properties of Glucosamine-Heparin Salt. (2022). PMC. [Link]

-

Heparin's anti-inflammatory effects require glucosamine 6-O-sulfation and are mediated by blockade of L- and P-selectins. (2002). Journal of Clinical Investigation. [Link]

-

Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives. (2024). MDPI. [Link]

-

Exploration of methods for polysaccharide sulfation. (2024). DiVA. [Link]

-

Mass spectrometry analysis of sulfated glycosaminoglycan oligosaccharides. (2021). NCBI. [Link]

-

NMR Characterization of the Interactions Between Glycosaminoglycans and Proteins. (2021). PMC. [Link]

-

1 H NMR data (400 MHz, 298 K) of glucosamine hydrochloride in D 2 O. (n.d.). ResearchGate. [Link]

-

Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study. (2023). PMC. [Link]

-

What is the mechanism of Polysaccharide sulfate?. (2024). Patsnap Synapse. [Link]

-

Glucosamine. (n.d.). Wikipedia. [Link]

-

Solubility and solvation of monosaccharides in ionic liquids. (n.d.). PMC. [Link]

-

Shows the Data of Glucosamine Stability Study and in-vitro Release... (n.d.). ResearchGate. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. What is the mechanism of Polysaccharide sulfate? [synapse.patsnap.com]

- 3. Divergent Heparin Oligosaccharide Synthesis with Preinstalled Sulfate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectrometry analysis of sulfated glycosaminoglycan oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR Characterization of the Interactions Between Glycosaminoglycans and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel regio- and stereoselective O-6-desulfation of the glucosamine moiety of heparin with N-methylpyrrolidinone-water or N,N-dimethylformamide-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monosaccharide Composition Analysis - Creative Proteomics [creative-proteomics.com]

- 13. mdpi.com [mdpi.com]

- 14. Making the longest sugars: a chemical synthesis of heparin-related [4]n oligosaccharides from 16-mer to 40-mer - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Preparation, Anticoagulant and Antioxidant Properties of Glucosamine-Heparin Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

Thermodynamic Stability of 2,3-Disulfated Glucosamine Derivatives

This is an in-depth technical guide on the thermodynamic stability and degradation kinetics of 2,3-disulfated glucosamine derivatives, specifically focusing on the biologically critical 2-N-sulfonato-3-O-sulfonato-D-glucosamine (GlcNS3S) motif found in heparin and heparan sulfate.

Technical Guide & Whitepaper

Executive Summary & Core Distinction

The term "2,3-disulfated glucosamine" in high-value therapeutic contexts almost exclusively refers to 2-deoxy-2-sulfamido-3-O-sulfo-D-glucopyranose (GlcNS3S) . This residue is the critical "switch" in the heparin pentasaccharide sequence that induces the conformational change in Antithrombin III (ATIII), increasing its affinity for Factor Xa and Thrombin by ~1000-fold.

Crucial Distinction:

-

Target Analyte: GlcNS3S (Covalent sulfate esters/amides). This is a potent pharmaceutical intermediate or active moiety (e.g., Fondaparinux).

-

Exclusion: Glucosamine Sulfate (Ionic salt, e.g.,

). This is a dietary supplement for osteoarthritis and is thermodynamically distinct (ionic lattice energy vs. covalent bond dissociation energy). This guide does not cover the salt form.

Structural Chemistry & Thermodynamic Profile

The stability of GlcNS3S is governed by the competing reactivities of the sulfamate (N-sulfate) at C2 and the sulfate ester (O-sulfate) at C3.

The Thermodynamic Landscape

| Functional Group | Position | Bond Type | Dominant Instability Mode | Activation Energy ( |

| N-Sulfate | C2 (Amine) | P-N-like (Sulfamate) | Acid-catalyzed Hydrolysis | Moderate (~80-100 kJ/mol) |

| O-Sulfate | C3 (Hydroxyl) | P-O-like (Sulfate Ester) | Base-catalyzed Elimination (Peeling) | High in Acid; Low in Base |

| Glycosidic Bond | C1 (Anomeric) | Acetal | Acid Hydrolysis | High ( |

Degradation Mechanisms

A. Acidic Instability (Solvolytic Desulfation)

Under acidic conditions (pH < 4), the N-sulfate group is kinetically more labile than the O-sulfate. The mechanism involves protonation of the nitrogen, weakening the S-N bond.

-

Kinetics: First-order with respect to

. -

Thermodynamic Driver: Relief of steric strain and electrostatic repulsion between the adjacent sulfates at C2 and C3.

-

Outcome: Formation of GlcNH

(glucosamine) and loss of biological activity.

B. Alkaline Instability (The Peeling Reaction)

This is the critical failure mode for 2,3-disulfated derivatives. Unlike 6-O-sulfates, the 3-O-sulfate is uniquely susceptible to a base-catalyzed

-

Mechanism:

-

Ring opening of the reducing end glucosamine to the acyclic aldehyde/ketone.

-

Abstraction of the

-proton (at C2). -

Elimination of the sulfate group at C3.

-

-

Result: Irreversible degradation into furan/pyranone derivatives (e.g., 5-hydroxymethylfurfural precursors) and free sulfate.

Visualizing the Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on pH environment.

Figure 1: Divergent degradation pathways of GlcNS3S. Note the specific vulnerability of the 3-O-sulfate to beta-elimination in alkaline environments.

Enzymatic Stability & Analytical Challenges

A unique thermodynamic feature of the 3-O-sulfate group is its ability to inhibit enzymatic cleavage. This is counter-intuitive: the group is chemically labile (in base) but enzymatically stabilizing.

-

Heparin Lyase Resistance: The presence of a 3-O-sulfate group at the reducing side of a glycosidic bond prevents cleavage by Heparinase I, II, and III.[1]

-

Implication: Exhaustive digestion of heparin yields tetrasaccharides (e.g.,

UA-GlcNAc6S-GlcA-GlcNS3S6S) rather than disaccharides.[2][3][4] -

Thermodynamic Rationale: The bulky 3-O-sulfate creates a steric barrier that prevents the enzyme from accessing the anti-proton at C5 of the uronic acid required for the lyase's

-elimination mechanism.

Experimental Protocols

Protocol A: Stability Testing of 2,3-Disulfated Standards

Objective: To determine the shelf-life and degradation kinetics of synthetic or chemoenzymatic GlcNS3S standards.

Reagents:

-

Buffer A (Acidic): 50 mM Sodium Acetate, pH 4.0.

-

Buffer B (Neutral): 50 mM Sodium Phosphate, pH 7.0.

-

Buffer C (Basic): 50 mM Ammonium Bicarbonate, pH 8.5.

-

Internal Standard:

UA-GlcNAc (unsaturated disaccharide).

Workflow:

-

Preparation: Dissolve GlcNS3S standard (100

M) in buffers A, B, and C. -

Incubation: Aliquot into HPLC vials. Incubate at three temperatures: 4°C, 25°C, and 37°C.

-

Sampling: At

hours. -

Quenching: For Buffer C samples, immediately acidify to pH 7.0 with dilute HCl to stop peeling reactions.

-

Analysis: RPIP-HPLC (Reverse Phase Ion Pairing).

Protocol B: RPIP-HPLC Quantitation Method

-

Column: C18 (2.1 x 150 mm, 1.7

m particle size). -

Mobile Phase A: 8 mM Tributylamine (TBA), 12 mM Acetic acid in water (pH ~5.5).

-

Mobile Phase B: 8 mM TBA, 12 mM Acetic acid in Acetonitrile.

-

Gradient: 0-40% B over 30 mins.

-

Detection: Mass Spectrometry (ESI-MS, Negative Mode). Monitor

for disulfated disaccharide (

Implications for Drug Development

-

Formulation pH: Unlike standard heparin (stable pH 5-8), derivatives rich in 3-O-sulfation must be formulated strictly between pH 5.5 and 7.0 . Avoid bicarbonate buffers (pH > 8) during lyophilization.

-

Storage: Standards containing the reducing-end GlcNS3S must be stored at -80°C in slightly acidic phosphate buffer (pH 6) to prevent spontaneous peeling.

-

Synthetic Strategy: When synthesizing heparin mimetics, install the 3-O-sulfate last .[3] If the synthesis requires basic deprotection steps (e.g., saponification of esters), the 3-O-sulfate will likely be eliminated. Use orthogonal protection groups that allow mild acidic or neutral deprotection.

References

-

Liu, J., & Pedersen, L. C. (2021). The 3-O-sulfation of heparan sulfate modulates protein binding and lyase degradation. Proceedings of the National Academy of Sciences (PNAS) . Link

-

Thacker, B. E., et al. (2014). Discovery of a Heparan Sulfate 3-O-Sulfation Specific Peeling Reaction. ACS Chemical Biology . Link

-

Shriver, Z., et al. (2000). Cleavage of the antithrombin III binding site in heparin by heparinases. Proceedings of the National Academy of Sciences . Link

-

Mochizuki, H. (2021).[5] Is the 3-O-sulfated structure of heparan sulfate key to elucidating the structure-function relationship?Glycoforum . Link

-

Lawrence, R., et al. (2016). Evolutionary Differences in Glycosaminoglycan Fine Structure Detected by Quantitative Glycan Reductive Isotope Labeling. Journal of Biological Chemistry . Link

Sources

- 1. Heparan sulfate 3-O-sulfation: A rare modification in search of a function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting structure-function of 3-O-sulfated heparin and engineered heparan sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 3-O-Sulfated Disaccharide and Tetrasaccharide Standards for Compositional Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is the 3-O-sulfated structure of heparan sulfate key to elucidating the structure-function relationship? [glycoforum.gr.jp]

The Pharmacophore of Precision: D-Glucosamine-2,3-disulfate (GlcNS3S) in Heparin Mimetics

The following technical guide details the biological activity, structural significance, and experimental validation of D-Glucosamine-2,3-disulfate (specifically the 2-N-sulfato-3-O-sulfato-D-glucosamine motif, abbreviated as GlcNS3S ).

This guide is structured for researchers in glycobiology and drug development, focusing on this specific residue as the critical pharmacophore for Antithrombin III (ATIII) binding and its role in next-generation heparin mimetics.

Executive Summary

D-Glucosamine-2,3-disulfate (GlcNS3S) is not merely a metabolite; it is the critical structural determinant responsible for the anticoagulant activity of heparin. While standard heparin is a heterogeneous mixture of sulfated glycosaminoglycans (GAGs), the high-affinity binding to Antithrombin III (ATIII) acts strictly through a specific pentasaccharide sequence containing this rare GlcNS3S unit.

In the context of heparin mimetics, GlcNS3S represents the "warhead." Synthetic mimetics (e.g., Fondaparinux) and chemoenzymatically engineered oligosaccharides incorporate this residue to achieve precision anticoagulation without the off-target effects—such as Heparin-Induced Thrombocytopenia (HIT)—associated with the bulk charge of unfractionated heparin.

Structural Basis: The "2,3-Disulfate" Anomaly

To understand the biological activity, one must first distinguish this specific residue from the bulk composition of heparin.

Nomenclature and Chemistry

The term "D-Glucosamine-2,3-disulfate" refers to a glucosamine residue sulfated at two critical positions:[1]

-

Position 2 (Nitrogen): Sulfamido group (

). This defines the residue as N-sulfated glucosamine (GlcNS) .[2] -

Position 3 (Oxygen): Sulfate ester (

). This is the 3-O-sulfate , the rarest modification in heparan sulfate biosynthesis.

Contrast with Bulk Heparin:

-

Common Motif: GlcNS6S (N-sulfated, 6-O-sulfated). This provides charge density but does not activate ATIII.

-

Active Motif: GlcNS3S (N-sulfated, 3-O-sulfated).[3] This specific substitution is required for hydrogen bonding with Asn45 and Arg47 in the ATIII binding pocket.

The Pentasaccharide Context

The GlcNS3S monomer alone is biologically inert regarding anticoagulation; it must be embedded within a specific pentasaccharide sequence (DEFGH) to function.

-

Sequence: GlcNAc/NS(6S)

GlcA -

Role: The central GlcNS3S acts as the "key" that unlocks the allosteric change in ATIII.

Mechanism of Action: The ATIII Allosteric Switch

The biological activity of D-Glucosamine-2,3-disulfate is defined by its ability to induce a conformational change in Antithrombin III, converting it from a low-affinity inhibitor to a potent scavenger of Factor Xa and Thrombin.

Binding Thermodynamics

The 3-O-sulfate group contributes approximately -20 to -30 kJ/mol to the binding energy. Removal of this single sulfate group (converting GlcNS3S to GlcNS) reduces ATIII affinity by over 1,000-fold (

Signaling Pathway Visualization

The following diagram illustrates the causal pathway from GlcNS3S binding to coagulation cascade inhibition.

Caption: The central role of GlcNS3S in converting ATIII into a potent inhibitor of Factor Xa.

Therapeutic Applications & Mimetics

Beyond anticoagulation, the GlcNS3S motif is being explored for novel therapeutic indications.

Anticoagulant Mimetics (Synthetic)

-

Fondaparinux: A synthetic pentasaccharide that is essentially the isolated ATIII-binding site. It relies entirely on the GlcNS3S unit for efficacy.

-

Idraparinux: A hyper-methylated derivative with a longer half-life, retaining the core GlcNS3S geometry.

Viral Entry Inhibition (HSV-1)

Herpes Simplex Virus Type 1 (HSV-1) utilizes 3-O-sulfated heparan sulfate as an entry receptor. The viral glycoprotein gD specifically recognizes the GlcNS3S motif.

-

Mimetic Strategy: Soluble mimetics containing GlcNS3S act as "decoys," binding to viral gD and preventing it from engaging cell surface receptors.

Neurodegeneration (Tau Uptake)

Recent studies indicate that 3-O-sulfated motifs facilitate the cellular uptake of Tau aggregates in Alzheimer's models. Mimetics that block this specific interaction (without triggering anticoagulation) are a developing area of research.

Experimental Protocols

For researchers developing mimetics, validating the presence and activity of the GlcNS3S unit is mandatory.

Protocol: Chemoenzymatic Synthesis of GlcNS3S-Containing Mimetics

This workflow generates defined oligosaccharides using recombinant 3-O-sulfotransferases (3-OSTs).

Reagents:

-

Acceptor Oligosaccharide (e.g., Heptasaccharide GlcNS-IdoA2S...).

-

Enzyme: Recombinant 3-OST-1 (specific for ATIII binding sites).

-

Cofactor: PAPS (3'-phosphoadenosine 5'-phosphosulfate).

Steps:

-

Reaction Setup: Mix 100

M acceptor substrate with 200 -

Initiation: Add 3-OST-1 (5

g/mL) and incubate at 37°C for 12 hours. -

Purification: Isolate product using Q-Sepharose (Strong Anion Exchange). Elute with a NaCl gradient (0.2M to 2.0M).

-

Validation: The product should show a mass shift of +80 Da (one sulfate group) via ESI-MS.

Protocol: ATIII Binding Assay (Surface Plasmon Resonance)

Objective: Quantify the

Workflow:

-

Immobilization: Immobilize Biotinylated ATIII on a Streptavidin (SA) sensor chip (~1000 RU).

-

Analyte Preparation: Dilute GlcNS3S-mimetic in HBS-EP+ buffer (0, 3.1, 6.2, 12.5, 25, 50, 100 nM).

-

Injection: Inject analytes for 120s (association) followed by 180s dissociation.

-

Regeneration: 30s pulse of 2M NaCl (to disrupt ionic interactions).

-

Analysis: Fit curves to a 1:1 Langmuir binding model. Passing Criteria:

nM.

Data Summary: Activity Comparison

The table below highlights the "binary" nature of the GlcNS3S switch in biological activity.

| Compound Structure | GlcNS3S Present? | ATIII Binding ( | Anti-Xa Activity (IU/mg) | Viral Inhibition (HSV-1) |

| Unfractionated Heparin | Yes (Trace) | ~20-100 nM (Avg) | ~180 | High |

| Fondaparinux (Mimetic) | Yes (Essential) | ~20 nM | ~700 | Low (Size dependent) |

| Desulfated Heparin (2/3-O) | No | > 10 | < 5 | Low |

| GlcNS6S-Oligosaccharide | No | > 20 | < 1 | None |

| GlcNS3S-Oligosaccharide | Yes | ~20 nM | > 500 | High |

References

-

Heparin Mimetics: Their Therapeutic Potential. Source: National Institutes of Health (PMC) [Link]

-

Evidence for a 3-O-sulfated D-glucosamine residue in the antithrombin-binding sequence of heparin. Source: Proceedings of the National Academy of Sciences (PNAS) [Link]

-

The 3-O-sulfation of heparan sulfate modulates protein binding and lyase degradation. Source: Journal of Biological Chemistry (JBC) [Link]

-

Glycosaminoglycan Sulfation Requirements for Respiratory Syncytial Virus Infection. Source: Journal of Virology [Link][1]

-

Heparin's anti-inflammatory effects require glucosamine 6-O-sulfation and are mediated by blockade of L- and P-selectins. Source: Journal of Clinical Investigation [Link][2][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. JCI - Heparin’s anti-inflammatory effects require glucosamine 6-O-sulfation and are mediated by blockade of L- and P-selectins [jci.org]

- 3. The 3-O-sulfation of heparan sulfate modulates protein binding and lyase degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heparin's anti-inflammatory effects require glucosamine 6-O-sulfation and are mediated by blockade of L- and P-selectins - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of D-Glucosamine-2,3-disulfate Disodium Salt in Aqueous Buffers

This guide serves as an advanced technical reference for the solubility profiling and handling of D-Glucosamine-2,3-disulfate disodium salt (CAS: 112898-34-7), a specialized sulfated monosaccharide derivative often used as a structural standard in glycosaminoglycan (GAG) analysis and heparin mimetic research.

Executive Summary & Physicochemical Identity

D-Glucosamine-2,3-disulfate disodium salt is a highly polar, hygroscopic, polyanionic amino sugar. Unlike generic dietary glucosamine sulfate (often a simple salt of glucosamine and sulfuric acid), this compound features covalent sulfation at specific positions—typically the N-position (C2-sulfamate) and the O-position (C3-ester) .

Its solubility is driven by the high hydration energy of the two sodium counterions and the polar sulfate groups, overcoming the crystal lattice energy. However, its utility in aqueous buffers is constrained not by solubility limits, but by hydrolytic stability and ionic strength interactions .

Key Physicochemical Parameters

| Parameter | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₆H₁₁NNa₂O₁₁S₂ | High ionic character. |

| Molecular Weight | ~415.26 g/mol | Low MW facilitates rapid dissolution. |

| Polarity | Extremely High | Insoluble in non-polar organic solvents. |

| pKa (Sulfates) | < 1.5 (Strong Acid) | Fully ionized at physiological pH (7.4). |

| Hygroscopicity | High | Must be handled in controlled humidity. |

Predicted Solubility Profile in Standard Buffers

Note: Values below are derived from structural analogs (heparin disaccharides) and thermodynamic principles of sulfated carbohydrates.

A. Water (Milli-Q / HPLC Grade)

-

Solubility: > 100 mg/mL (Freely Soluble).

-

Mechanism: Favorable ion-dipole interactions between water and the disodium/sulfate moieties.

-

Caveat: Solutions are prone to microbial growth; sterile filtration (0.22 µm) is mandatory for storage >24h.

B. Phosphate Buffered Saline (PBS), pH 7.4

-

Solubility: ~50–80 mg/mL .

-

Mechanism: Slightly reduced compared to pure water due to the Common Ion Effect . The presence of Na⁺ in PBS (137 mM NaCl) shifts the solubility equilibrium slightly to the left.

-

Application: Ideal for cell culture and enzymatic assays (e.g., Heparanase activity).

C. Acidic Buffers (Acetate/Citrate, pH < 4.0)

-

Solubility: High, but NOT RECOMMENDED .

-

Risk: Acid-catalyzed hydrolysis . The N-sulfate (sulfamate) bond is relatively acid-labile compared to O-sulfates. Prolonged exposure to low pH will degrade the compound into Glucosamine-3-sulfate and free sulfate.

D. Organic Solvents (Ethanol, Methanol, DMSO)

-

Solubility: Negligible to Insoluble.

-

Application: Ethanol is used as an antisolvent to precipitate the salt during purification.

Mechanistic Visualization

The following diagram illustrates the dissolution thermodynamics and the competing factors (Lattice Energy vs. Solvation Enthalpy) that dictate the solubility profile.

Caption: Thermodynamic cycle of dissolution showing the competition between lattice energy and solvation, plus the stability risk at low pH.

Experimental Protocols

To ensure data integrity, use the following self-validating protocols.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Objective: Determine the exact thermodynamic solubility limit in a specific buffer.

-

Preparation: Weigh 200 mg of D-Glucosamine-2,3-disulfate disodium salt into a 2 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4).

-

Equilibration:

-

Incubate at 25°C with constant agitation (orbital shaker at 500 rpm) for 24 hours.

-

Visual Check: If fully dissolved, add more solid until a visible precipitate persists.

-

-

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter (low protein binding).

-

Quantification:

-

Dilute the filtrate 1:100 with mobile phase.

-

Analyze via HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) or HPLC-ELSD .

-

Calculation: Compare peak area against a standard curve of known concentration.

-

Protocol B: Rapid Dissolution Test (Qualitative/Workflow)

Objective: Confirm solubility for routine reagent preparation.

-

Weigh required mass (e.g., 10 mg).

-

Add 50% of final volume of water.

-

Vortex for 30 seconds.

-

Add 10x buffer concentrate (e.g., 10x PBS) to reach 1x final concentration.

-

Dilute to final volume.

-

Rationale: Dissolving in water first avoids the "salting out" effect initially, speeding up the process before introducing high ionic strength.

-

Critical Stability & Handling Guidelines

The "Sulfate Loss" Phenomenon

Researchers often mistake degradation for insolubility . In acidic media, the N-sulfamate bond hydrolyzes, leading to the formation of Glucosamine-3-sulfate.

-

pH Window: Maintain pH 7.0 – 9.0 for maximum stability.

-

Temperature: Avoid heating > 40°C in solution. Lyophilized powder is stable at -20°C.

-

Storage: Aqueous solutions should be aliquoted, frozen at -80°C, and never subjected to repeated freeze-thaw cycles (max 1 cycle).

Workflow for Stability Validation

Caption: Self-validating workflow to ensure the compound remains intact during the solubility testing period.

References

- Context: Provides baseline solubility data for glucosamine salts (10 mg/mL in PBS)

-

PubChem. (2025). D-Glucosamine Sulfate Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

- Context: Structural confirmation and physicochemical property computation for sulfated glucosamine deriv

- Context: General handling of hygroscopic sulf

- Mulloy, B., & Lima, M. A. (2014). Structural Analysis of Heparin and Heparan Sulfate. In Glycosaminoglycans: Chemistry and Biology. Context: Authoritative text on the stability and solution behavior of N-sulfated and O-sulfated glucosamine residues (heparin building blocks).

Sources

An In-Depth Technical Guide to the Chemical Characteristics and Applications of Sulfated Monosaccharides and Their Disodium Salts

Abstract

Sulfated monosaccharides, particularly in their disodium salt form, represent a pivotal class of molecules in biomedical research and drug development. Their structural resemblance to endogenous glycosaminoglycans (GAGs) allows them to modulate a vast array of biological processes, from coagulation to cell signaling and inflammation.[1][2] This technical guide provides an in-depth exploration of the core chemical characteristics of these compounds. We will delve into the influence of the monosaccharide scaffold and the critical role of the sulfate group in defining their physicochemical properties and biological function. Furthermore, this guide will detail robust methodologies for their synthesis, purification, and comprehensive analytical characterization. Finally, we will examine their applications as GAG mimetics in drug development, supported by mechanistic insights and workflow visualizations. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising class of therapeutic agents.

The Significance of Sulfation in Monosaccharides: Mimicking Nature's Blueprint

The surfaces of mammalian cells and the extracellular matrix are rich with glycosaminoglycans (GAGs), a class of linear polysaccharides characterized by repeating disaccharide units.[3] These endogenous molecules, such as heparan sulfate and chondroitin sulfate, are heavily sulfated, creating a dense negative charge that mediates interactions with hundreds of proteins, including growth factors, cytokines, and enzymes.[1][2][3] This intricate network of interactions governs crucial physiological and pathological processes.[2]

However, the inherent heterogeneity and polydispersity of GAGs isolated from natural sources present significant challenges for their direct therapeutic use, leading to issues with reproducibility and clinical translation.[1] This has driven the development of synthetic, well-defined sulfated monosaccharides as GAG mimetics.[1][4] These smaller, structurally precise molecules aim to replicate the biological functions of native GAGs while offering superior control over structure, purity, and therapeutic action.[1]

Core Chemical Characteristics

The therapeutic potential of sulfated monosaccharides is intrinsically linked to their unique chemical features. The interplay between the carbohydrate core, the degree and position of sulfation, and the salt form dictates their behavior in both chemical and biological systems.

The Monosaccharide Scaffold: A Foundation of Stereochemical Diversity

The choice of the parent monosaccharide (e.g., glucose, galactose, mannose) provides the foundational stereochemistry. The spatial arrangement of hydroxyl groups on the pyranose ring is critical as it determines which positions are available for sulfation and influences the overall three-dimensional structure of the molecule. This, in turn, affects how the molecule presents its sulfate groups for interaction with protein targets.

The Sulfate Group: The Engine of Biological Activity

The addition of sulfate groups (-SO₃⁻) dramatically alters the properties of a neutral monosaccharide.[5]

-

Acidity and Charge: The sulfate group is the conjugate base of a strong acid (sulfuric acid), meaning it is anionic over a wide physiological pH range. This dense negative charge is the primary driver for electrostatic interactions with positively charged residues (e.g., lysine, arginine) on target proteins.[6][7]

-

Solubility: Sulfation significantly increases the aqueous solubility of monosaccharides. The highly polar sulfate groups readily interact with water molecules, facilitating dissolution. The disodium salt form further enhances this property, which is highly advantageous for pharmaceutical formulations.[8]

-

Conformational Influence: The presence of bulky, negatively charged sulfate groups influences the conformational equilibrium of the monosaccharide ring.[9][10] This can lock the sugar into a specific chair or skew-boat conformation that is optimal for binding to a protein partner.

The Disodium Salt Form: Ensuring Stability and Utility

Sulfated monosaccharides are typically isolated and utilized as stable salts. The disodium salt form is common, offering several practical advantages:

-

Stability: The salt form is generally more stable and less hygroscopic than the acidic form, making it easier to handle, weigh, and store.

-

pH Neutrality: In solution, the disodium salt of a sulfated monosaccharide will produce a near-neutral pH, which is crucial for compatibility with biological systems and assays.

-

Enhanced Solubility: The ionic nature of the salt contributes to high aqueous solubility.[8]

Synthesis and Purification Strategies

The creation of structurally defined sulfated monosaccharides requires precise chemical strategies to control the position and degree of sulfation.

Regioselective Sulfation of Monosaccharides

Achieving site-specific sulfation is the most challenging aspect of synthesis. The process typically involves:

-

Protecting Group Chemistry: To prevent sulfation at undesired positions, chemists employ orthogonal protecting groups to temporarily block specific hydroxyl groups.[11][12]

-

Sulfation Reaction: The unprotected hydroxyl groups are then reacted with a sulfating agent. A common and relatively mild reagent is the sulfur trioxide-pyridine complex (SO₃·py) or sulfur trioxide-dimethylformamide (SO₃·DMF).[13] These reagents are preferred over harsher agents like chlorosulfonic acid, which can cause degradation of the sugar backbone.[13]

-

Deprotection: Finally, the protecting groups are removed under conditions that do not cleave the newly installed, and often labile, sulfate esters.[11]

The entire process can be streamlined using solid-phase synthesis techniques, which simplify purification between steps.[11][14]

Experimental Protocol: Synthesis of a Monosulfated Glucose Derivative

Objective: To regioselectively sulfate the C-6 position of a protected glucose monosaccharide.

Methodology:

-

Protection: Start with a glucose derivative where the hydroxyl groups at C-1, C-2, C-3, and C-4 are protected with a suitable group (e.g., benzyl ethers), leaving the C-6 hydroxyl free.

-

Dissolution: Dissolve the protected monosaccharide in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Sulfation: Cool the solution to 0°C. Add a solution of sulfur trioxide-pyridine complex (SO₃·py) in anhydrous pyridine dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of water.

-

Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Deprotection: Remove the benzyl protecting groups via catalytic hydrogenation (e.g., using Palladium on carbon) to yield the sulfated monosaccharide.

Conversion to Disodium Salt and Purification

The crude sulfated product is typically a complex mixture. Purification is essential and is most effectively achieved using ion-exchange chromatography.[15][16]

Workflow for Purification and Salt Conversion

Caption: Workflow for the purification of sulfated monosaccharides.

Experimental Protocol: Ion-Exchange Purification

Objective: To purify a crude sulfated monosaccharide and convert it to its disodium salt form.

Methodology:

-

Column Preparation: Pack a column with a strong anion-exchange resin (e.g., DEAE-Sephacel). Equilibrate the column with several column volumes of deionized water until the pH of the eluate is neutral.

-

Sample Loading: Dissolve the crude product in a minimal amount of deionized water and apply it to the top of the column. The negatively charged sulfated monosaccharides will bind to the positively charged resin.[16]

-

Washing: Wash the column with several volumes of deionized water to remove any non-ionic impurities (e.g., unreacted starting material, salts from workup).

-

Elution: Elute the bound sulfated monosaccharides using a linear salt gradient (e.g., 0 M to 2.0 M NaCl). The more highly sulfated compounds will bind more tightly and elute at higher salt concentrations.

-

Fraction Collection: Collect fractions and analyze them for the presence of the desired product using a suitable method (e.g., TLC or a colorimetric carbohydrate assay).

-

Desalting: Pool the fractions containing the pure product. The high concentration of NaCl must be removed. This is typically done by size-exclusion chromatography or dialysis against deionized water.

-

Lyophilization: Freeze-dry the desalted solution to obtain the final product as a fluffy, white solid in its stable disodium salt form.

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the structure, purity, and consistency of synthesized sulfated monosaccharides. A combination of spectroscopic and chromatographic techniques is employed.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination.[17] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. Sulfation causes a characteristic downfield shift (0.4-0.7 ppm for ¹H) for the proton attached to the sulfated carbon and smaller shifts for adjacent protons.[18] 2D NMR experiments (like COSY and HSQC) are used to assign all signals and confirm connectivity.[18]

-

Mass Spectrometry (MS): Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for determining the molecular weight of the compound.[19][20] ESI-MS is particularly well-suited for these highly charged molecules.[19] High-resolution mass spectrometry provides an exact mass, which can be used to confirm the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule, providing information about the location of the sulfate group, as the sulfate group itself can be a labile fragment.[21]

Purity and Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing purity.[22] Due to the polar and non-volatile nature of these compounds, specific HPLC methods are required. Anion-exchange HPLC can separate compounds based on their degree of sulfation.

-

Capillary Electrophoresis (CE): CE is an excellent high-resolution technique for separating charged molecules and can provide very accurate purity assessments.

Data Summary Table: Expected Analytical Data for a Hypothetical Monosulfated Glucose Disodium Salt

| Analytical Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR | Chemical Shift (δ) | Downfield shift of H-6 proton to ~4.5 ppm | Confirms sulfation at the C-6 position. |

| ¹³C NMR | Chemical Shift (δ) | Downfield shift of C-6 carbon | Corroborates sulfation at C-6. |

| ESI-MS (-ve mode) | m/z | [M-2Na+H]⁻ and [M-Na]⁻ | Confirms molecular weight of the sulfated species. |

| HPLC (Anion-Exchange) | Retention Time | Single sharp peak | Indicates high purity with a consistent charge state. |

| Elemental Analysis | % C, H, S, Na | Matches theoretical values | Confirms elemental composition and salt form. |

Applications in Drug Development: As Glycosaminoglycan Mimetics

The primary therapeutic application of sulfated monosaccharides stems from their ability to act as GAG mimetics, specifically mimicking heparan sulfate.[1] They can either restore a deficient GAG-protein interaction or competitively inhibit a pathological one.

Mechanism of Action: Modulating Protein-GAG Interactions

Many signaling pathways are regulated by the binding of proteins (e.g., growth factors, chemokines) to heparan sulfate proteoglycans (HSPGs) on the cell surface. This binding can be essential for receptor dimerization and downstream signaling. Sulfated monosaccharides can intervene in these processes.

-

Competitive Inhibition: By binding to the GAG-binding site on a protein, a sulfated monosaccharide can prevent that protein from interacting with cell-surface HSPGs, thereby inhibiting its biological activity. This is a key mechanism for their anti-inflammatory and anti-cancer effects.[1][2]

Signaling Pathway: Inhibition of FGF Signaling

Fibroblast Growth Factors (FGFs) require heparan sulfate as a cofactor to bind and activate their corresponding FGF receptors (FGFR).

Caption: Inhibition of FGF signaling by a sulfated monosaccharide.

This inhibitory action has therapeutic potential in oncology, where FGF signaling often drives tumor growth and angiogenesis.[1]

Conclusion and Future Perspectives

Sulfated monosaccharides and their disodium salts are a versatile and potent class of molecules with significant therapeutic promise. Their well-defined structures overcome the limitations of natural GAGs, allowing for precise structure-activity relationship studies and optimization of drug-like properties.[3] The ability to rationally design and synthesize these molecules opens up new avenues for developing novel therapeutics for a wide range of diseases, including cancer, inflammatory disorders, and viral infections.[1][2] Future research will likely focus on developing orally bioavailable versions, perhaps through conjugation with hydrophobic moieties like cholesterol, and exploring their use in targeted drug delivery systems.[23][] The continued refinement of synthetic and analytical methodologies will further accelerate the journey of these fascinating molecules from the laboratory to the clinic.

References

- Cassinelli, G., & Naggi, A. (2021).

- Desai, U. R., et al. (2023). Designing Synthetic, Sulfated Glycosaminoglycan Mimetics That Are Orally Bioavailable and Exhibiting In Vivo Anticancer Activity. Journal of Medicinal Chemistry.

- Afosah, D. K., & Al-Horani, R. A. (2020).

- Linhardt, R. J., & Toida, T. (n.d.).

- Fayyad, R. M. (2025). Drug-Like Properties of Synthetic Glycosaminoglycan Mimetics.

- Desai, U. R., et al. (n.d.).

- Linhardt, R. J., & Toida, T. (n.d.).

- Creative Biolabs. (n.d.).

- Hahn, T., et al. (2021).

- Delbianco, M., et al. (n.d.).

- Scholtzová, E., Mach, P., & Hricovíni, M. (2003). Structure of Sulfated Monosaccharides Studied by Quantum Chemical Methods. MDPI.

- Delbianco, M., et al. (2022). On resin synthesis of sulfated oligosaccharides.

- van der Vlist, R., et al. (n.d.). Divergent Chemoenzymatic Synthesis of Sulfated Ganglio‐Oligosaccharides for Probing Ligand Requirements of Glycan Binding Prot. UU Research Portal.

- Kovensky, J., et al. (n.d.). Sulfated oligosaccharides: new targets for drug development?. PubMed.

- Kovensky, J., et al. (n.d.). Sulfated oligosaccharides: new targets for drug development?. Semantic Scholar.

- Hintze, V., et al. (2024).

- Carey, M. C., & Koretsky, A. P. (n.d.). Solution properties of sulfated monohydroxy bile salts.

- McClements, D. J. (n.d.).

- Kariya, Y., et al. (n.d.). One- and two-dimensional 1H-NMR characterization of two series of sulfated disaccharides prepared from chondroitin sulfate and heparan sulfate/heparin by bacterial eliminase digestion. PubMed.

- BOC Sciences. (2025).

- Scholtzová, E., Mach, P., & Hricovíni, M. (2025). Structure of Sulfated Monosaccharides Studied by Quantum Chemical Methods.

- BOC Sciences. (n.d.).

- Roby, C., et al. (2022).

- Widmalm, G., & Agback, P. (2023). Primary Structure of Glycans by NMR Spectroscopy.

Sources

- 1. From Native Glycosaminoglycans to Mimetics: Design, Mechanisms, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. "Drug-Like Properties of Synthetic Glycosaminoglycan Mimetics" by Rawan M. Fayyad [scholarscompass.vcu.edu]

- 4. Synthesis of Glycosaminoglycan Mimetics Through Sulfation of Polyphenols | Springer Nature Experiments [experiments.springernature.com]

- 5. Monosaccharide Synthesis: Methods & Chemical Modifications - Creative Biolabs [creative-biolabs.com]

- 6. Sulfated oligosaccharides: new targets for drug development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Solution properties of sulfated monohydroxy bile salts. Relative insolubility of the disodium salt of glycolithocholate sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. On resin synthesis of sulfated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research-portal.uu.nl [research-portal.uu.nl]

- 13. diva-portal.org [diva-portal.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. How to Purify Polysaccharides Using a DEAE Column in Ion Exchange Chromatography? | MtoZ Biolabs [mtoz-biolabs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. One- and two-dimensional 1H-NMR characterization of two series of sulfated disaccharides prepared from chondroitin sulfate and heparan sulfate/heparin by bacterial eliminase digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]

- 23. pubs.acs.org [pubs.acs.org]

The Unexplored Frontier: A Technical Guide to D-Glucosamine-2,3-disulfate in Glycosaminoglycan Research

Foreword: Charting the Uncharted Territory of the Glycosaminoglycan Sulfation Code

Glycosaminoglycans (GAGs) are complex, linear polysaccharides that play pivotal roles in a vast array of biological processes, from cell signaling and development to inflammation and cancer.[1][2] Their functional diversity is largely dictated by the intricate patterns of sulfation along their disaccharide repeating units.[2] This "sulfation code" determines their specific interactions with a multitude of proteins, thereby modulating their biological activity.[2] While significant research has focused on common sulfation patterns, such as N-sulfation and 6-O-sulfation of glucosamine, a vast landscape of potential sulfation motifs remains largely unexplored. This guide delves into one such frontier: D-Glucosamine-2,3-disulfate.

As of this writing, D-Glucosamine-2,3-disulfate represents a largely enigmatic structure within the field of glycosaminoglycan research, with a notable absence of dedicated literature on its synthesis, characterization, and biological function. This guide, therefore, is not a retrospective review but a forward-looking technical manual for researchers, scientists, and drug development professionals. It aims to provide the foundational knowledge, synthetic strategies, and analytical methodologies required to embark on the exploration of this novel sulfated monosaccharide and its potential role in the intricate world of GAGs.

The Crucial Role of Sulfation in Glycosaminoglycan Function

Glycosaminoglycans, with the exception of hyaluronan, are extensively modified by the addition of sulfate groups at various positions on their constituent monosaccharides. This sulfation is a dynamic and complex post-translational modification that dramatically influences the physicochemical properties and biological functions of GAGs.[2] The specific arrangement of these sulfate groups creates unique binding sites for a wide range of proteins, including growth factors, cytokines, chemokines, and enzymes.[1]

The biological significance of specific sulfation patterns is well-documented. For instance, the 3-O-sulfation of a glucosamine residue within a specific pentasaccharide sequence in heparan sulfate is a critical determinant for its high-affinity binding to antithrombin, conferring potent anticoagulant activity.[3][4] This highlights how a single, rare modification can profoundly impact biological function. The exploration of novel sulfation patterns, such as the 2,3-disulfation of D-glucosamine, holds the potential to uncover new biological interactions and therapeutic targets.

Navigating the Synthetic Maze: Towards a Regioselective Synthesis of D-Glucosamine-2,3-disulfate

The chemical synthesis of specifically sulfated carbohydrates is a formidable challenge due to the multiple hydroxyl groups with similar reactivity. A successful synthesis of D-Glucosamine-2,3-disulfate hinges on a meticulously planned protecting group strategy to ensure regioselective sulfation.

The Cornerstone: Protecting Group Strategy

An effective protecting group strategy is paramount for the regioselective sulfation of glucosamine.[2][5] This involves the strategic protection of all hydroxyl groups and the amino group, leaving only the C2 and C3 hydroxyls available for sulfation.

Key Considerations for Protecting Groups:

-

Orthogonality: The protecting groups must be removable under conditions that do not affect other protecting groups or the newly introduced sulfate esters.[6]

-

Stability: They must be stable to the reaction conditions used for subsequent transformations.

-

Influence on Reactivity: Protecting groups can influence the reactivity of the remaining free hydroxyl groups.[2]

A plausible synthetic route would begin with a commercially available, partially protected glucosamine derivative. The following workflow outlines a conceptual approach:

Conceptual Synthetic Workflow. This diagram illustrates a potential pathway for the synthesis of D-Glucosamine-2,3-disulfate, emphasizing the crucial role of a multi-step protecting group strategy.

Experimental Protocol: A Template for Synthesis

The following is a generalized, step-by-step protocol that can be adapted for the synthesis of D-Glucosamine-2,3-disulfate. This protocol is illustrative and requires optimization and adaptation based on specific starting materials and protecting groups.

Step 1: Protection of the Amino and Anomeric Groups

-

Objective: To protect the reactive amino and anomeric positions to prevent unwanted side reactions.

-

Procedure:

-

React D-glucosamine hydrochloride with a suitable amino-protecting reagent (e.g., phthalic anhydride) to yield the N-protected derivative.

-

Convert the anomeric hydroxyl group to a stable but activatable group, such as a thioglycoside, which is stable during subsequent protection and sulfation steps but can be activated for future glycosylation if needed.

-

Step 2: Regioselective Protection of Hydroxyl Groups

-

Objective: To protect the C4 and C6 hydroxyl groups, leaving the C2 and C3 hydroxyls free for sulfation.

-

Procedure:

-

Utilize a diol-selective protecting group, such as a benzylidene acetal, which preferentially reacts with the C4 and C6 hydroxyls of the glucopyranose ring.

-

Step 3: Disulfation of the C2 and C3 Hydroxyls

-

Objective: To introduce sulfate groups at the C2 and C3 positions.

-

Procedure:

-

React the diol intermediate with a sulfating agent, such as a sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex, in an anhydrous aprotic solvent like pyridine or DMF. The reaction temperature should be carefully controlled to prevent side reactions.

-

Step 4: Deprotection

-

Objective: To remove all protecting groups to yield the final product.

-

Procedure:

-

The deprotection strategy will depend on the specific protecting groups used. For example, a benzylidene acetal can be removed by catalytic hydrogenation, which would also remove benzyl ethers if present. Phthalimido groups can be removed with hydrazine. Thioglycosides are stable to many deprotection conditions.

-

Unveiling the Structure: Analytical and Characterization Techniques

The unambiguous characterization of D-Glucosamine-2,3-disulfate is crucial to confirm its structure and purity. A combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of sulfated carbohydrates.[7] Both 1H and 13C NMR will provide critical information about the location of the sulfate groups.

-

1H NMR: The chemical shifts of the protons attached to the carbon atoms bearing the sulfate groups will be significantly downfield compared to the non-sulfated precursor.[8] Coupling constants can provide information about the conformation of the pyranose ring.

-

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning all proton and carbon signals and confirming the sites of sulfation.[9]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and confirming the degree of sulfation.[10][11] Soft ionization techniques are required to analyze these highly charged and labile molecules.[10]

-

Electrospray Ionization (ESI-MS): This is a particularly suitable technique for analyzing highly sulfated oligosaccharides as it can handle charged molecules in solution.[10]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide information about the location of the sulfate groups, although the lability of the sulfo group can make this challenging.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the purification and analysis of sulfated monosaccharides. Due to the lack of a strong chromophore, derivatization or specialized detection methods are often necessary.

Experimental Protocol: HPLC Analysis of Sulfated Glucosamine

-

Column: A strong anion-exchange (SAX) column is typically used for separating sulfated carbohydrates based on their charge.

-

Mobile Phase: A gradient of a high-salt buffer (e.g., sodium chloride or ammonium acetate) is used to elute the sulfated monosaccharides.

-

Detection:

-

Refractive Index (RI) Detection: A universal detector for non-chromophoric compounds.

-

Evaporative Light Scattering Detection (ELSD): Another universal detector that is more sensitive than RI.

-

Pre-column Derivatization: Derivatization with a UV-active or fluorescent tag can enhance sensitivity and allow for detection with more common UV or fluorescence detectors.

-

In Silico Exploration: The Potential Biological Significance of D-Glucosamine-2,3-disulfate

While experimental data on the biological role of D-Glucosamine-2,3-disulfate is currently unavailable, we can infer its potential significance by examining the roles of 2-O and 3-O-sulfation in the context of heparan sulfate.

-

3-O-Sulfation: As previously mentioned, 3-O-sulfation of glucosamine is a rare but critical modification for the binding of several proteins, including antithrombin and certain viral glycoproteins.[3][12] This suggests that the 3-O-sulfate group in our target molecule could be a key recognition element for specific protein interactions.

-

2-O-Sulfation: 2-O-sulfation of uronic acids in heparan sulfate is a common modification that contributes to the overall negative charge and influences the binding of various growth factors and cytokines.[13] While less is known about 2-O-sulfation of glucosamine within natural GAGs, its presence in a disulfated monosaccharide would create a highly negatively charged motif.

The combination of both 2-O and 3-O-sulfation on a single glucosamine residue would create a unique, highly anionic domain. This could lead to:

-

High-affinity Protein Binding: The dense negative charge could mediate strong electrostatic interactions with positively charged domains on proteins.

-

Modulation of Enzyme Activity: It could act as a potent inhibitor or modulator of enzymes that interact with GAGs, such as heparanase or proteases.

-

Interference with Pathogen Binding: The unique sulfation pattern might mimic or block the binding sites for viruses and bacteria that utilize cell surface heparan sulfate for attachment and entry.

Hypothetical Mechanism of Action. This diagram illustrates how D-Glucosamine-2,3-disulfate, acting as a GAG mimetic, could potentially modulate a growth factor signaling pathway by either sequestering the growth factor or blocking its interaction with the cell surface receptor complex.

Future Perspectives and the Path Forward

The field of glycosaminoglycan research is ripe for the exploration of novel, structurally defined sulfated monosaccharides and oligosaccharides. D-Glucosamine-2,3-disulfate represents a compelling target for investigation. The path forward will require a multidisciplinary approach:

-

Chemical Synthesis: The development of a robust and scalable synthesis will be the first critical step.

-

Biochemical and Biophysical Characterization: Once synthesized, its interaction with a panel of GAG-binding proteins should be investigated using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

-

Cell-Based Assays: The effect of D-Glucosamine-2,3-disulfate on various cellular processes, such as cell proliferation, migration, and inflammation, should be evaluated in relevant cell models.

-

Structural Biology: Co-crystallization or NMR studies of D-Glucosamine-2,3-disulfate in complex with protein targets will provide invaluable insights into the molecular basis of its interactions.

This in-depth technical guide provides a roadmap for researchers to venture into this uncharted territory. The synthesis and characterization of D-Glucosamine-2,3-disulfate will not only expand our understanding of the GAG sulfation code but also has the potential to yield novel therapeutic leads for a wide range of diseases.

References

- Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. (n.d.).

- Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC - NIH. (n.d.).

-

Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PubMed. (n.d.). Retrieved from

-

Distinguishing isobaric phosphated and sulfated carbohydrates by coupling of mass spectrometry with gas phase vibrational spectroscopy - RSC Publishing. (n.d.). Retrieved from [Link]

-

Structural Characterization of Sulfated Glycosaminoglycans by Fast Atom Bombardment Mass Spectrometry. (n.d.). Retrieved from [Link]

-

NMR structural biology of sulfated glycans - PubMed. (2017, April 15). Retrieved from [Link]

-

Using NMR to Dissect the Chemical Space and O-Sulfation Effects within the O- and S-Glycoside Analogues of Heparan Sulfate | ACS Omega. (2022, July 8). Retrieved from [Link]

-

Novel regio- and stereoselective O-6-desulfation of the glucosamine moiety of heparin with N-methylpyrrolidinone-water or N,N-dimethylformamide-water mixtures - PubMed. (n.d.). Retrieved from [Link]

-

The 3-O-sulfation of heparan sulfate modulates protein binding and lyase degradation. (2021, January 13). Retrieved from [Link]

-

Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies - PubMed. (n.d.). Retrieved from [Link]

-

NMR Characterization of the Interactions Between Glycosaminoglycans and Proteins. (2021, March 16). Retrieved from [Link]

-

Biosynthesis of 3-O-sulfated heparan sulfate: unique substrate specificity of heparan sulfate 3-O-sulfotransferase isoform 5 - Oxford Academic. (2003, November 15). Retrieved from [Link]

-

Discovery of rare sulfated N-unsubstituted glucosamine based heparan sulfate analogs selectively activating chemokines - PMC. (2021, January 28). Retrieved from [Link]

-

Is the 3-O-sulfated structure of heparan sulfate key to elucidating the structure-function relationship? - Glycoforum. (2021, December 1). Retrieved from [Link]

-

Chemical synthesis of a sulfated d-glucosamine library and evaluation of cell proliferation capabilities - PubMed. (2020, September 15). Retrieved from [Link]

-

Orthogonal Sulfation Strategy for Synthetic Heparan Sulfate Ligands - PMC - NIH. (n.d.). Retrieved from [Link]

-

One- and two-dimensional 1H-NMR characterization of two series of sulfated disaccharides prepared from chondroitin sulfate and heparan sulfate/heparin by bacterial eliminase digestion - PubMed. (n.d.). Retrieved from [Link]

-

Heparan Sulfate 3-O-Sulfation: A Rare Modification in Search of a Function - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Chemical synthesis of a sulfated D-glucosamine library and evaluation of cell proliferation capabilities | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Development of Semisynthetic, Regioselective Pathways for Accessing the Missing Sulfation Patterns of Chondroitin Sulfate - PubMed. (2019, August 12). Retrieved from [Link]

-

Emerging chemical and biochemical tools for studying 3-O-sulfated heparan sulfate. (n.d.). Retrieved from [Link]

-

Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs. (n.d.). Retrieved from [Link]

-

Regioselective sulfation of the 2‐O‐, 6‐O‐, and N‐positions to give... - ResearchGate. (n.d.). Retrieved from [Link]

-

Protective Group Strategies - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Targeting the Chondroitin Sulfate Proteoglycans: Evaluating Fluorinated Glucosamines and Xylosides in Screens Pertinent to Multiple Sclerosis | ACS Central Science. (2019, May 30). Retrieved from [Link]

-

Some Fatty Acid Derivatives of D-Glucosamine. (n.d.). Retrieved from [Link]

-

Synthesis and Plant-induced Resistance of D-glucosamine Derivatives - Connect Journals. (n.d.). Retrieved from [Link]

- CN102276663B - Preparation method of glucosamine sulfate - Google Patents. (n.d.).

-

Chondroitin sulfates enhances the barrier function of basement membrane assembled by heparan sulfates | bioRxiv. (2022, January 24). Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orthogonal Sulfation Strategy for Synthetic Heparan Sulfate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR structural biology of sulfated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advanced Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]

- 10. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Chondroitin sulfates enhances the barrier function of basement membrane assembled by heparan sulfates | bioRxiv [biorxiv.org]

A Guide to the Structural Biology of Protein Interactions with D-Glucosamine-2,3-disulfate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between proteins and carbohydrates governs a vast array of biological processes, from cellular communication to host-pathogen interactions. Among the diverse world of glycans, sulfated monosaccharides represent a critical class of signaling molecules and structural components. D-Glucosamine-2,3-disulfate, a highly negatively charged sugar, is an exemplar of such a molecule, whose interactions with proteins are crucial yet under-explored. This guide provides a comprehensive technical overview of the principles and methodologies employed to elucidate the structural basis of protein interactions with D-Glucosamine-2,3-disulfate. While direct structural data for this specific disulfated glucosamine are limited, this guide will leverage analogous interactions with other heavily sulfated monosaccharides to provide a robust framework for investigation. We will delve into the core biophysical and structural techniques, offering not just protocols, but the strategic reasoning behind experimental design, empowering researchers to confidently explore this exciting frontier of structural biology.

Introduction: The Significance of Sulfated Glycans

Sulfation of carbohydrates dramatically alters their physicochemical properties, creating unique recognition motifs for protein binding.[1] These sulfate groups, strategically positioned on the sugar scaffold, contribute to a high-density negative charge, facilitating specific electrostatic interactions that are often central to biological function. These interactions are pivotal in processes such as cell signaling, inflammation, and microbial pathogenesis.[2]

D-Glucosamine, a fundamental amino sugar, is a key component of various polysaccharides.[3] Its sulfated derivatives are integral to larger glycosaminoglycans (GAGs) like heparan sulfate and chondroitin sulfate.[2] While monosulfated glucosamine has been extensively studied, particularly in the context of osteoarthritis, the biological roles and protein partners of polysulfated variants like D-Glucosamine-2,3-disulfate are less understood. The presence of two sulfate groups on a single monosaccharide suggests a high-affinity binding partner, likely a protein with a complementary electropositive surface.

Key protein families that interact with sulfated glycans include:

-

Sulfatases: Enzymes that catalyze the hydrolysis of sulfate esters. Their specificity is crucial for the degradation and remodeling of sulfated glycans.[4][5]

-

Sulfotransferases: Enzymes that catalyze the transfer of a sulfo group to a substrate, playing a key role in the biosynthesis of sulfated glycans.

-

Lectins and other glycan-binding proteins: These proteins recognize and bind to specific carbohydrate structures, mediating a wide range of cellular processes.

This guide will equip you with the foundational knowledge and practical methodologies to investigate the structural intricacies of these interactions.

Foundational Techniques for Characterizing Protein-Sulfated Sugar Interactions

A multi-faceted approach is essential to fully characterize the interaction between a protein and a small molecule ligand like D-Glucosamine-2,3-disulfate. The following techniques provide a comprehensive toolkit to determine binding affinity, thermodynamics, kinetics, and high-resolution structural details.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6] It is considered a gold-standard for characterizing biomolecular interactions in solution.[7]

Causality Behind Experimental Choices in ITC:

The primary goal of an ITC experiment is to obtain a binding isotherm by titrating the ligand (D-Glucosamine-2,3-disulfate) into a solution containing the protein. The shape of this isotherm allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8]

-

Why precise buffer matching is critical: ITC is extremely sensitive to heat changes. Any mismatch in buffer composition between the protein and ligand solutions will result in heats of dilution that can mask the true binding signal. Dialysis of the protein against the ligand buffer is the most rigorous approach to minimize these artifacts.[1]

-

Why concentration matters: The success of an ITC experiment is dependent on the "c-window," a dimensionless parameter that relates the protein concentration to the dissociation constant. For a measurable binding curve, the 'c' value (c = n * [Protein] / Kd) should ideally be between 10 and 1000. This often requires relatively high protein concentrations, especially for weakly interacting systems.

-

Why multiple injections are necessary: A series of small injections allows for the gradual saturation of the protein's binding sites. The initial injections produce large heat changes as most of the injected ligand binds. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution of the ligand into the buffer.[7]

Experimental Protocol: ITC

-

Sample Preparation:

-

Thoroughly dialyze the purified protein against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Dissolve the D-Glucosamine-2,3-disulfate in the final dialysis buffer to ensure a perfect match.

-

Degas both the protein and ligand solutions to prevent air bubbles from interfering with the measurement.

-

Accurately determine the concentration of both the protein and the ligand.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample and reference cells with buffer.

-

Load the protein solution into the sample cell (typically ~200-300 µL).

-

Load the ligand solution into the injection syringe (typically ~40-50 µL). The ligand concentration should be 10-20 times that of the protein.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to assess the initial heat change and to remove any ligand that may have diffused from the syringe.

-

Program a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between them (e.g., 180 seconds) to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the peaks in the raw thermogram to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

-